[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135202
InChI: InChI=1S/C13H21N5/c1-10(2)18-6-5-12(16-18)8-14-9-13-7-11(3)15-17(13)4/h5-7,10,14H,8-9H2,1-4H3
SMILES:
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

CAS No.:

Cat. No.: VC20135202

Molecular Formula: C13H21N5

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine -

Specification

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
IUPAC Name N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C13H21N5/c1-10(2)18-6-5-12(16-18)8-14-9-13-7-11(3)15-17(13)4/h5-7,10,14H,8-9H2,1-4H3
Standard InChI Key QFGFCZQZGXSRJY-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNCC2=NN(C=C2)C(C)C)C

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound features two pyrazole rings, each substituted with specific functional groups:

  • First pyrazole unit: A 1,3-dimethyl-1H-pyrazol-5-yl group, where methyl groups occupy the 1- and 3-positions of the heterocycle.

  • Second pyrazole unit: A 1-(propan-2-yl)-1H-pyrazol-3-yl group, bearing an isopropyl substituent at the 1-position.
    These units are connected via methylene (-CH2-) bridges to a central amine nitrogen, forming a symmetrical diamino structure.

Molecular Formula and Weight

PropertyValue
Molecular formulaC15H23N5
Molecular weight273.39 g/mol
IUPAC name(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine

Spectroscopic Signatures

While experimental data for this specific compound remains limited, analogous pyrazole derivatives exhibit predictable spectral features:

  • NMR:

    • Pyrazole protons: δ 6.2–7.1 ppm (aromatic region).

    • Methyl groups: δ 2.1–2.5 ppm (singlets for N-methyl, doublets for isopropyl).

  • IR: Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 2900 cm⁻¹ (C-H aliphatic).

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be conceptualized into three stages:

  • Preparation of 1,3-dimethyl-1H-pyrazol-5-ylmethanamine.

  • Synthesis of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine.

  • Coupling of the two intermediates via reductive amination or nucleophilic substitution.

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ylmethanamine

  • Condensation reaction: Diethyl acetylenedicarboxylate reacts with methylhydrazine in ethanol at 80°C to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .

  • Bromination: Treatment with phosphorus tribromide (PBr3) substitutes the hydroxyl group with bromine.

  • Hydrolysis and decarboxylation: Alkaline hydrolysis (NaOH/EtOH) yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, followed by thermal decarboxylation to 5-bromo-1-methyl-1H-pyrazole.

  • Amination: Palladium-catalyzed coupling with ammonia introduces the amine group .

Synthesis of [1-(Propan-2-yl)-1H-pyrazol-3-yl]methanamine

  • Cyclocondensation: Propargyl alcohol reacts with isopropylhydrazine in acidic conditions to form 1-(propan-2-yl)-1H-pyrazole.

  • Bromination and substitution: Bromine at position 3 is introduced using N-bromosuccinimide (NBS), followed by amination via Ullmann coupling.

Final Coupling

Reductive amination using formaldehyde and sodium cyanoborohydride links the two pyrazole-methylamine intermediates, yielding the target compound.

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in waterLow (<1 mg/mL)
Solubility in DMSOHigh (~50 mg/mL)
Melting pointEstimated 120–125°C
StabilityStable at RT; sensitive to strong acids/bases

Reactivity Profile

  • Nucleophilic sites: The amine nitrogen participates in alkylation and acylation reactions.

  • Electrophilic substitution: Pyrazole rings undergo halogenation at positions 4 and 5.

  • Oxidation: Susceptible to peroxide-mediated oxidation at the methylene bridges.

ParameterRecommendation
Storage2–8°C under inert atmosphere
PPEGloves, goggles, lab coat
DisposalIncineration

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